molecular formula C18H15F3N4O2 B2730975 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034448-79-6

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide

Cat. No. B2730975
CAS RN: 2034448-79-6
M. Wt: 376.339
InChI Key: AVUINVLDUFGESD-UHFFFAOYSA-N
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Description

“N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide” is a complex organic compound. It contains a pyridin-2-yl group, an imidazol-1-yl group, and a trifluoromethoxy group attached to a benzamide core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using catalyst-free methods. For example, N-pyridin-2-yl carbamates have been synthesized from easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyridin-2-yl and imidazol-1-yl groups are heterocyclic aromatic rings, while the trifluoromethoxy group is a strong electron-withdrawing group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the electron-rich aromatic rings and the electron-withdrawing trifluoromethoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make it relatively stable, while the trifluoromethoxy group could enhance its reactivity .

Scientific Research Applications

Antimycobacterial Activity

  • Compounds structurally similar to N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide have shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. For instance, imidazo[1,2-a]pyridine-3-carboxamides exhibited potent antimycobacterial activity with acceptable safety indices (Lv et al., 2017).

Synthesis and Biological Activity

  • New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized with potential as antisecretory and cytoprotective antiulcer agents. Although lacking significant antisecretory activity, several compounds demonstrated good cytoprotective properties (Starrett et al., 1989).

Functionalization Reactions

  • Studies on the functionalization reactions of similar compounds have led to the synthesis of novel derivatives with potential biological activities. For example, the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives via reactions with 2,3-diaminopyridine (Yıldırım et al., 2005).

Synthesis of Imidazo[1,2-a]pyridines

  • Imidazo[1,2-a]pyridines have been synthesized using microwave irradiation, indicating their potential in pharmaceutical applications due to the high chemo- and regioselectivity of this method (Li et al., 2013).

Cellular Permeability Studies

  • Pyrrole-imidazole polyamides, which are structurally related, have been studied for their cellular permeability, crucial for their potential use as DNA-binding agents in therapeutic applications (Liu & Kodadek, 2009).

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. Given its complex structure, it could be of interest in fields such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)27-14-5-3-4-13(12-14)17(26)24-9-11-25-10-8-23-16(25)15-6-1-2-7-22-15/h1-8,10,12H,9,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUINVLDUFGESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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